1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-14-5-7-15(8-6-14)26(24,25)16-11-22(12-16)19(23)9-13-10-21-18-4-2-1-3-17(13)18/h1-8,10,16,21H,9,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSSJRUBMCPMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The mechanism of action of 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may play a crucial role in binding to biological targets, while the sulfonyl group could influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Research Findings and Implications
- Therapeutic Potential: While direct activity data are lacking, structurally related indol-3-yl ethanones show promise in anticancer (), antimalarial (), and 5-HT6 receptor modulation ().
- SAR Considerations :
- The 4-chloro substituent on the sulfonyl group enhances electronegativity, improving interaction with hydrophobic binding pockets.
- Azetidine’s small ring size may limit metabolic oxidation compared to larger N-heterocycles.
Table 1: Structural and Activity Comparison of Sulfonyl-Containing Analogues
Biological Activity
1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone is C15H14ClN3O3S, with a molecular weight of approximately 383.87 g/mol. The compound features an azetidine ring, a sulfonamide group, and an indole moiety, which are critical for its biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | C15H14ClN3O3S |
| Molecular Weight | 383.87 g/mol |
| Structural Components | Azetidine ring, sulfonamide group, indole moiety |
Biological Activity
Preliminary studies indicate that this compound exhibits a variety of biological activities:
Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition : Research has highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases like Alzheimer's .
Anticancer Potential : The indole moiety is often associated with anticancer activity. Compounds containing indole structures have been reported to inhibit cancer cell proliferation through various mechanisms .
The mechanism by which 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone exerts its effects likely involves interactions with specific molecular targets. The sulfonyl group may enhance binding affinity to enzymes or receptors, while the azetidine ring contributes to the overall structural stability of the compound.
Case Studies
Several studies have investigated compounds structurally related to 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone, providing insights into its potential applications:
- Study on Antibacterial Activity : A series of compounds featuring sulfonamide functionalities demonstrated significant antibacterial effects against multiple strains. The most active compounds had IC50 values ranging from 0.63 µM to 6.28 µM .
- Enzyme Inhibition Studies : Research on similar azetidine derivatives indicated strong inhibitory activity against urease and AChE, suggesting that modifications in the structure could lead to enhanced pharmacological profiles .
Synthesis Methods
The synthesis of 1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-3-yl)ethanone typically involves several steps:
- Formation of the Azetidine Ring : This can be achieved through cyclization reactions using appropriate precursors.
- Sulfonation : The introduction of the sulfonyl group is typically done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.
- Indole Coupling : The indole moiety can be attached through coupling reactions such as Suzuki or Stille coupling.
Q & A
Q. What are the key structural features of this compound, and how are they validated experimentally?
The compound contains three critical motifs:
- A 4-chlorophenyl sulfonyl group (providing electron-withdrawing properties and potential metabolic stability).
- An azetidine ring (a strained four-membered heterocycle influencing conformational rigidity).
- An indole-3-yl ethanone moiety (common in bioactive molecules due to aromatic stacking and hydrogen-bonding capabilities).
Q. Validation Methods :
- X-ray crystallography (e.g., SHELX refinement ) resolves bond lengths, angles, and torsional strain in the azetidine ring. For example, SHELXL software is widely used for small-molecule refinement, ensuring precise atomic positioning .
- NMR spectroscopy (1H/13C, COSY, NOESY) confirms connectivity and detects intramolecular interactions, such as through-space correlations between the indole and sulfonyl groups .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Key Precautions :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (classified under GHS Category 2 for skin/eye irritation in analogous compounds) .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (specific target organ toxicity for respiratory systems noted in structurally similar sulfonyl derivatives) .
- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous organic compounds (e.g., halogenated byproducts) .
Advanced Research Questions
Q. How can synthetic routes be optimized to introduce the sulfonylazetidine moiety into indole-based scaffolds?
Methodological Strategies :
- Friedel-Crafts Acylation : React indole derivatives with acyl chlorides (e.g., 4-chlorophenylsulfonyl chloride) in the presence of Lewis acids (AlCl3) . Monitor reaction progress via TLC/HPLC to avoid over-acylation.
- Azetidine Functionalization : Use Mitsunobu conditions (DIAD, PPh3) to couple pre-synthesized sulfonylazetidine with indole-3-yl ethanone intermediates . Optimize stoichiometry to minimize side products (e.g., diaryl ether formation).
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
Q. How can conflicting crystallographic data (e.g., disorder in the azetidine ring) be resolved during structural analysis?
Resolution Techniques :
- Refinement Constraints : Apply SHELXL restraints (e.g., DFIX, SADI commands) to model disordered atoms while maintaining reasonable bond distances and angles .
- Cross-Validation : Compare X-ray data with DFT-calculated geometries (e.g., Gaussian09) to identify energetically favorable conformers .
- Dual-Occupancy Modeling : For severe disorder, split atomic positions and refine occupancy factors iteratively (e.g., using Olex2 or Coot) .
Q. What advanced analytical techniques are recommended for assessing purity and structural integrity?
Comprehensive Workflow :
- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS to detect trace impurities (e.g., dechlorinated byproducts) .
- 2D NMR Spectroscopy : Perform 1H-13C HSQC and HMBC to confirm carbonyl (C=O) and sulfonyl (SO2) group connectivity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles (e.g., sulfonyl group degradation above 200°C) .
Q. How can researchers design experiments to evaluate the biological activity of this compound?
Experimental Design :
- In Vitro Assays :
- Controls : Include structurally related compounds (e.g., non-sulfonated analogs) to isolate the sulfonyl group’s contribution to activity.
- Data Analysis : Apply nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values and assess statistical significance (p < 0.05 via ANOVA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
